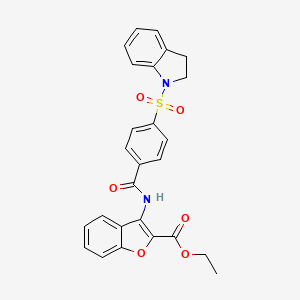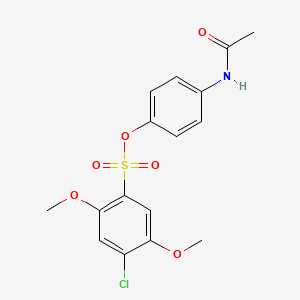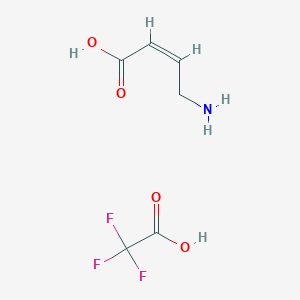
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Transformations
- Synthesis and Transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This study explores the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. The work demonstrates transformations leading to the formation of related compounds, showcasing the versatility of indole-based structures in organic synthesis (Cucek & Verček, 2008).
Biological Activities and Applications
- Studies on Cognitive Enhancing Agents : Investigates antiamnestic (AA) and antihypoxic (AH) activities of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, including benzofuran and indole, highlighting the potential of benzofuran derivatives in developing cognitive enhancers and neuroprotective agents (Ono et al., 1995).
Chemical Modifications and Derivatives
- Me2AlCl-mediated Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles : Describes a methodology for carboxylation, ethoxycarbonylation, and carbamoylation of indoles, leading to ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides. This research could be related to modifications on the benzofuran and indole scaffolds for further application in synthesis and drug development (Nemoto et al., 2016).
Novel Synthesis Approaches
- Efficient Domino Strategy for the Synthesis of Polyfunctionalized Benzofuran-4(5H)-ones : Outlines a microwave-assisted synthesis of multifunctionalized benzofuran derivatives, emphasizing the efficiency and eco-friendliness of the method. Such strategies can be pivotal in the rapid and green synthesis of benzofuran-based compounds for various applications (Ma et al., 2014).
Advanced Chemical Research
- Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives : Discusses the synthesis and evaluation of new benzofuran derivatives for anti-HIV activities. This study demonstrates the potential therapeutic applications of benzofuran compounds in antiviral therapy (Mubarak et al., 2007).
Future Directions
Benzofuran compounds, including Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities and potential applications of these compounds.
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate It is known that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that This compound may also interact with multiple targets.
Mode of Action
The exact mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that This compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
The molecular and cellular effects of This compound Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-2-33-26(30)24-23(20-8-4-6-10-22(20)34-24)27-25(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHVYQLHDKROIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)
![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)
![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
![1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2543235.png)
![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)
